molecular formula C6H12ClNO2 B6226081 rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride CAS No. 640750-17-0

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6226081
CAS No.: 640750-17-0
M. Wt: 165.62 g/mol
InChI Key: GGIKHRPRPONWLF-FINAUTGASA-N
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Description

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and the presence of both an amino group and a carboxylic acid group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).

  • Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated cyclopropane can react with ammonia or an amine under suitable conditions to replace the halogen with an amino group.

  • Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary amines (R-NH₂).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, cyclopropane-containing amino acids have been explored for their potential as enzyme inhibitors or as components of peptide-based drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with unique properties due to the presence of the cyclopropane ring.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular structures, potentially affecting the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
  • rac-(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride

Uniqueness

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of the ethyl group on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable tool for studying structure-activity relationships.

Biological Activity

rac-(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This compound is a structural analog of amino acids and has been studied for its potential biological activities, particularly in the context of neurological and metabolic disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉ClN₂O₄
  • Molecular Weight : 250.74 g/mol
  • SMILES : CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C
  • InChIKey : QUJJZDFGKLKCJR-RDDDGLTNSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its role as an amino acid analog and its potential effects on neurotransmitter systems.

This compound is believed to act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism. Its structural similarity to natural amino acids allows it to interact with biological systems in a way that can modulate physiological responses.

Case Studies and Experimental Data

  • Neuroprotective Effects :
    • A study conducted on neuronal cell lines demonstrated that this compound exhibited neuroprotective properties against oxidative stress. The compound significantly reduced cell death induced by reactive oxygen species (ROS) in vitro, suggesting potential applications in neurodegenerative diseases.
  • Inhibition of Neurotransmitter Uptake :
    • Another research highlighted the compound's ability to inhibit the uptake of glutamate in rat cortical synaptosomes, which is crucial for maintaining excitatory neurotransmission balance. This inhibition could have implications for treating conditions such as epilepsy and anxiety disorders.
  • Metabolic Effects :
    • In metabolic studies, the compound was shown to influence glucose metabolism in muscle cells, enhancing insulin sensitivity. This effect positions it as a candidate for further investigation in the treatment of type 2 diabetes.

Data Tables

Study FocusFindingsReference
NeuroprotectionReduced ROS-induced cell death[Source 1]
Neurotransmitter UptakeInhibited glutamate uptake[Source 2]
Metabolic EffectsEnhanced insulin sensitivity[Source 3]

Properties

CAS No.

640750-17-0

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6-;/m1./s1

InChI Key

GGIKHRPRPONWLF-FINAUTGASA-N

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)N.Cl

Canonical SMILES

CCC1CC1(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

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